2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC17653114
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
---|---|
Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)7(5)4-9/h5-7H,2-4,9H2,1H3,(H,10,11) |
Standard InChI Key | YDGNDSXQTALTQR-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C1CN)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . Its IUPAC name, 2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid, precisely describes the spatial arrangement of functional groups:
-
A cyclopentane backbone
-
Carboxylic acid at position 1
-
Methyl group at position 3
-
Aminomethyl (-CH₂NH₂) group at position 2
Table 1: Key Physicochemical Properties
The stereochemistry remains unspecified in available literature, though enantiomeric purity likely influences biological activity, as observed in related compounds like (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid (PubChem CID 45089142) .
Synthesis and Structural Analogues
Synthetic Pathways
No explicit synthesis protocols exist for this specific compound, but related cyclopentane-carboxylic acids are typically synthesized through:
-
Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclopentane ring from diene precursors .
-
Michael Addition: As demonstrated for cyclobutene-carboxylic acid derivatives, where amines add to α,β-unsaturated esters followed by cyclization .
-
Enantioselective Catalysis: Chiral catalysts like spirobisoxazoline-copper complexes induce asymmetry in cyclopentane formation .
For example, (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid (PubChem CID 45089142) is synthesized via Strecker reaction on a preformed cyclopentane ketone, followed by hydrolysis and resolution .
Structural Analogues and Bioactivity
Key analogues with documented pharmacological profiles include:
Table 2: Bioactive Cyclopentane-Carboxylic Acid Derivatives
In arginine vasopressin (AVP) analogues, substituting position 3 with 1-aminocyclopentane-1-carboxylic acid (Apc) abolished pressor and antidiuretic activity, while position 2 modifications retained antidiuretic potency with reduced side effects . This highlights the critical role of substituent positioning in receptor interactions.
Future Directions
Synthetic Challenges
-
Stereocontrol: Developing asymmetric catalysis methods for enantiopure synthesis.
-
Functionalization: Introducing fluorinated or aromatic groups to enhance blood-brain barrier penetration.
Therapeutic Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume